alpha-d-Arabinose tetrabenzoate

Catalog No.
S12408452
CAS No.
7473-43-0
M.F
C33H26O9
M. Wt
566.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-d-Arabinose tetrabenzoate

CAS Number

7473-43-0

Product Name

alpha-d-Arabinose tetrabenzoate

IUPAC Name

(4,5,6-tribenzoyloxyoxan-3-yl) benzoate

Molecular Formula

C33H26O9

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2

InChI Key

YHLULIUXPPJCPL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Alpha-d-Arabinose tetrabenzoate is a chemical compound derived from alpha-d-arabinose, a pentose sugar. This compound is formed through the esterification of the hydroxyl groups of alpha-d-arabinose with benzoic acid, resulting in a complex structure characterized by the molecular formula C33H26O9 and a molecular weight of approximately 566.56 g/mol . The tetrabenzoate form signifies that four benzoate groups are attached to the sugar molecule, enhancing its chemical reactivity and solubility properties.

  • Hydrolysis: Under acidic or basic conditions, or catalyzed by esterases, alpha-d-arabinose tetrabenzoate can hydrolyze to release benzoic acid and alpha-d-arabinose.
  • Oxidation: The compound can be oxidized to yield carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The benzoate groups may be substituted with other functional groups under specific conditions, often requiring nucleophiles like amines or alcohols.

The biological activity of alpha-d-arabinose tetrabenzoate primarily relates to its potential interactions in carbohydrate metabolism and enzyme studies. The hydrolysis products, namely alpha-d-arabinose and benzoic acid, may participate in various metabolic pathways. Research indicates that derivatives of arabinose can exhibit prebiotic effects, influencing gut microbiota and potentially impacting metabolic health .

The synthesis of alpha-d-arabinose tetrabenzoate typically involves the following steps:

  • Esterification Reaction: Alpha-d-arabinose is reacted with benzoic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This reaction is usually performed under heat to facilitate ester formation.
  • Purification: Post-reaction, the product is purified through crystallization or chromatography to isolate alpha-d-arabinose tetrabenzoate from unreacted materials and by-products .

Alpha-d-Arabinose tetrabenzoate has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Used in studies related to carbohydrate metabolism and enzyme interactions.
  • Pharmaceuticals: Investigated for potential therapeutic applications, particularly in drug delivery systems due to its ability to modify solubility and bioavailability of active compounds .

The interaction studies involving alpha-d-arabinose tetrabenzoate focus on its hydrolysis products and their subsequent biological roles. The released alpha-d-arabinose can interact with various enzymes involved in carbohydrate metabolism. Additionally, studies on its effects on gut microbiota suggest potential prebiotic properties that could influence health outcomes related to digestive health and metabolic disorders .

Several compounds share structural similarities with alpha-d-arabinose tetrabenzoate. These include:

  • Beta-l-Arabinose Tetrabenzoate
  • Beta-d-Ribopyranose Tetrabenzoate
  • Beta-Xylofuranose Tetrabenzoate

Comparison Table

CompoundUnique Features
Alpha-d-Arabinose TetrabenzoateSpecific configuration; unique reactivity due to four benzoate groups
Beta-l-Arabinose TetrabenzoateDifferent stereochemistry; may exhibit distinct biological activities
Beta-d-Ribopyranose TetrabenzoateDerived from ribose; differs in sugar backbone structure
Beta-Xylofuranose TetrabenzoateDifferent sugar structure; affects solubility and reactivity

Alpha-d-arabinose tetrabenzoate is unique due to its specific stereochemistry and the presence of multiple benzoate groups, which enhances its reactivity compared to its analogs. This makes it particularly valuable in organic synthesis and research applications .

Regioselective benzoylation of α-D-arabinose requires meticulous control over hydroxyl group reactivity to achieve tetra-substitution while avoiding over-functionalization. The pentose’s C2, C3, and C5 hydroxyls exhibit distinct electronic and steric profiles, necessitating tailored approaches.

Tin-Mediated Coordination for C4 Selectivity

Tin-based catalysts enable selective benzoylation by forming transient coordination complexes with vicinal diols. For α-D-arabinofuranoside derivatives, dibutyltin oxide preferentially coordinates the C3 and C4 hydroxyls, directing benzoyl groups to the C2 and C5 positions. This method achieves 85–91% regioselectivity for 2,5-di-O-benzoylated intermediates, which undergo subsequent benzoylation at C3 and C4 under stoichiometric conditions.

Table 1: Regioselectivity Trends in Pentose Benzoylation

Sugar ConfigurationPreferred Benzoylation SitesSelectivity Driver
α-D-ArabinofuranoseC2 > C5 > C3Tin coordination
β-D-RibopyranoseC3 > C2 > C4Steric shielding
α-D-XylopyranoseC4 > C2 > C3Hydrogen bonding

Transient Protecting Groups for Sequential Functionalization

Strategies employing orthoester or silyl ether protections enable stepwise benzoylation. For example, isopropylidene acetonide protection at C2 and C3 allows exclusive C5 benzoylation using benzoyl chloride in pyridine (92% yield), followed by acetonide removal and subsequent C2/C3 benzoylation. This approach reduces side reactions during tetra-substitution.

Solvent and Base Effects on Reaction Kinetics

Polar aprotic solvents like dichloromethane enhance benzoyl group migration compared to toluene, favoring thermodynamic control. Triethylamine base promotes faster acylation but increases ester migration risks, while DMAP (4-dimethylaminopyridine) stabilizes the transition state for kinetic control. Optimized conditions (DMAP, CH₂Cl₂, −10°C) achieve 94% yield for 2,3,5-tri-O-benzoylated arabinofuranoside precursors.

XLogP3

6.4

Hydrogen Bond Acceptor Count

9

Exact Mass

566.15768240 g/mol

Monoisotopic Mass

566.15768240 g/mol

Heavy Atom Count

42

Dates

Last modified: 08-09-2024

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